molecular formula C13H23NO4 B1440111 trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid CAS No. 1242268-32-1

trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid

Cat. No.: B1440111
CAS No.: 1242268-32-1
M. Wt: 257.33 g/mol
InChI Key: NIMCENZKSRCKGF-NXEZZACHSA-N
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Description

Trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid: is a compound that has garnered significant interest in the scientific community. It is a derivative of cyclohexylacetic acid and is classified as a non-proteinogenic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid typically involves the reaction of cyclohexylacetic acid with tert-butoxycarbonyl (Boc)-protected amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific enzymes or receptors.

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexylacetic acid: A precursor to trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid, used in similar applications.

    tert-Butoxycarbonyl (Boc)-protected amino acids: Commonly used in peptide synthesis and other chemical reactions.

Uniqueness: this compound stands out due to its unique combination of a cyclohexyl ring and a Boc-protected amino group. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMCENZKSRCKGF-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid
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trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid
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trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid
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trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid
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trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid
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trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid

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